Tetrapentylammonium bromide

Catalog No.
S580968
CAS No.
866-97-7
M.F
C20H44BrN
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrapentylammonium bromide

CAS Number

866-97-7

Product Name

Tetrapentylammonium bromide

IUPAC Name

tetrapentylazanium;bromide

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

SPALIFXDWQTXKS-UHFFFAOYSA-M

SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-]

Synonyms

tetrapentylammonium, tetrapentylammonium bromide, tetrapentylammonium chloride, tetrapentylammonium hydrogen sulfate, tetrapentylammonium hydroxide, tetrapentylammonium iodide, tetrapentylammonium ion, tetrapentylammonium metaphosphate (3:1), tetrapentylammonium metaphosphate (4:1), tetrapentylammonium monopicrate, tetrapentylammonium nitrate, tetrapentylammonium perchlorate

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-]

Structure-directing agent for Zeolite-like materials

TPABr can be used as a structure-directing agent (SDA) in the synthesis of zeolite-like materials, including metal-organic frameworks (MOFs) and porous coordination polymers (PCPs) []. These materials possess well-defined and tunable pore structures, making them attractive for applications in gas separation, catalysis, and drug delivery []. TPABr's large organic cation helps guide the assembly of inorganic components into the desired framework structure [].

Alkylating agent in organic synthesis

TPABr can act as an alkylating agent in organic synthesis. For instance, it can be employed in rhodium(I)-catalyzed alkylation reactions of benzylic amines and N-alkylation of azaheterocycles [, ]. In these reactions, the bromide ion (Br-) of TPABr acts as a leaving group, facilitating the transfer of the pentyl group to the substrate molecule.

Precursor for catalysts

TPABr can serve as a precursor for the preparation of various catalysts. For example, it can be used to synthesize the cobalt complex {[(C5H11)4N]3CoBr3}Cl2, which finds application as a catalyst in the synthesis of multi-walled carbon nanotubes (MWCNTs) []. The TPABr in this case provides the organic cations that coordinate with the cobalt center, influencing the catalyst's activity and selectivity.

Tetrapentylammonium bromide is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four pentyl groups (C5H11) and a bromide ion (Br). This compound appears as a white crystalline solid at room temperature and has the molecular formula C20H44BrN, with a molecular weight of approximately 378.47 g/mol. The structure of tetrapentylammonium bromide imparts both hydrophobic properties due to the long non-polar pentyl chains and hydrophilic characteristics from the bromide ion, making it useful in various chemical applications .

TPABr should be handled with care following standard laboratory safety procedures for chemicals. It may cause skin and eye irritation upon contact []. Always consult the safety data sheet (SDS) for specific handling and disposal instructions before working with TPABr [].

Due to its ionic nature. It can act as an alkylating agent in organic synthesis. For example, it facilitates rhodium(I)-catalyzed alkylation reactions of benzylic amines and N-alkylation of azaheterocycles. In these reactions, the bromide ion serves as a leaving group, allowing the transfer of the pentyl group to other substrates. A representative reaction can be expressed as follows:

(C4H9)3N+4Br(CH2)5H(C5H11)4NBr+3C4H9Br(C4H9)3N+4Br(CH2)5H\rightarrow (C5H11)4NBr+3C4H9Br

Additionally, tetrapentylammonium bromide can be used to synthesize cobalt complexes, which are important in catalysis, particularly in the production of multi-walled carbon nanotubes .

Tetrapentylammonium bromide can be synthesized through several methods:

  • Direct Quaternization: This involves reacting pentylamine with an appropriate alkyl halide (e.g., pentyl bromide) in a controlled environment to form the quaternary ammonium salt.
  • Ion Exchange: Another method includes exchanging a less bulky quaternary ammonium salt with a bromide ion in solution.
  • Salt Formation: Mixing tetrabutylammonium bromide with pentyl halides under specific conditions can yield tetrapentylammonium bromide .

Tetrapentylammonium bromide has various applications across different fields:

  • Material Science: It serves as a structure-directing agent in synthesizing zeolite-like materials and metal-organic frameworks, which are crucial for gas separation and catalysis.
  • Organic Synthesis: The compound is utilized as an alkylating agent for synthesizing complex organic molecules.
  • Catalysis: It acts as a precursor for catalysts used in producing carbon nanotubes and other nanomaterials .

Studies on the interactions of tetrapentylammonium bromide with other compounds highlight its role as an effective ion-pairing agent. It can enhance the solubility and reactivity of certain substrates in organic reactions. Additionally, its interactions with biological membranes may provide insights into its potential antimicrobial properties, although more research is needed to fully understand these interactions .

Tetrapentylammonium bromide shares structural similarities with other quaternary ammonium salts but exhibits unique properties due to its long pentyl chains. Here are some similar compounds for comparison:

Compound NameStructureUnique Features
Tetrabutylammonium bromideC16H36BrNMore hydrophobic; commonly used in phase transfer catalysis.
Tetraethylammonium bromideC8H20BrNSmaller alkyl groups; used in electrochemical applications.
Tetramethylammonium bromideC4H12BrNHighly soluble; often used in biochemical assays.

Tetrapentylammonium bromide's longer alkyl chains contribute to its unique solubility properties and its effectiveness as a structure-directing agent compared to these other compounds .

Related CAS

15959-61-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

866-97-7

General Manufacturing Information

1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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